3-methyl-1H-pyrazole-4-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVNROXXUHSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308650-19-2 | |
| Record name | 3-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and General Approach
The synthesis generally begins with a pyrazole-4-carboxylic acid derivative, which undergoes transformation into the carbohydrazide. The key steps involve converting the acid to its hydrazide form through hydrazine hydrate treatment, often following the formation of a suitable intermediate such as an ester or aldehyde derivative.
Typical Laboratory Procedure
Preparation of Pyrazole-4-carboxylic acid derivative:
The initial step involves synthesizing or procuring 3-methyl-1H-pyrazole-4-carboxylic acid, which can be achieved via cyclocondensation of appropriate 1,3-dicarbonyl compounds with hydrazine derivatives under reflux conditions.Conversion to Hydrazide:
The acid or ester is refluxed with excess hydrazine hydrate (usually 80%) in ethanol or water. The reaction typically proceeds for 5–8 hours until completion, as monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the solid product is filtered, washed, and recrystallized from suitable solvents such as methanol or ethanol to afford pure this compound.
Reaction Conditions and Yields
Notable Research Findings
- The synthesis via hydrazine hydrate in ethanol is straightforward, with high purity products obtained after recrystallization.
- The process is scalable and suitable for industrial applications with modifications, such as continuous flow reactors, to enhance yield and purity.
Synthesis via Condensation and Cyclization of Pyrazole Derivatives
Route Overview
This method involves a regioselective condensation of substituted pyrazole-4-carboxylate derivatives with hydrazine derivatives, followed by cyclization to form the carbohydrazide.
Detailed Procedure
Step 1: Formation of Pyrazole-4-carboxylate
Starting from methyl or ethyl esters of pyrazole-4-carboxylic acid, these are reacted with hydrazine hydrate under reflux to produce the hydrazide intermediate.Step 2: Condensation with Aldehydes
The hydrazide is then reacted with aromatic or aliphatic aldehydes in ethanol with acetic acid as a catalyst, producing N'-[(aryl)methylene]-pyrazole-4-carbohydrazides.Step 3: Cyclization to Final Product
Under reflux, the intermediate undergoes cyclization facilitated by acid or base catalysis, yielding the target compound.
Reaction Conditions
Notable Research Findings
- The regioselective condensation allows for functionalization at the 4-position, enabling the synthesis of diverse derivatives with biological activity potential.
- The process is amenable to scale-up and offers high yields with minimal byproducts.
Industrial-Scale Synthesis Considerations
Raw Materials
- 2,2-Difluoroacetyl halides (e.g., 2,2-difluoroacetyl chloride) serve as key intermediates, derived from halogenation of acetyl compounds.
- Alpha, beta-unsaturated esters are prepared via acylation or halogenation reactions.
Process Optimization
- Use of catalysts such as potassium iodide enhances the substitution and cyclization steps.
- Recrystallization solvents are optimized to improve purity, often employing mixed alcohol-water systems.
- Reaction temperature control is critical to minimize isomer formation and maximize yield.
Reported Yields and Purity
| Parameter | Typical Data | References |
|---|---|---|
| Yield | 75–85% | , |
| Purity (HPLC) | >99.5% | , |
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methyl and carbohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry
3-Methyl-1H-pyrazole-4-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:
- Oxidation : Leading to the formation of pyrazole derivatives.
- Reduction : Transforming the carbohydrazide group into other functional groups.
- Substitution : Allowing for the introduction of diverse functional groups under specific conditions .
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them candidates for further development in therapeutic applications .
Medicine
Several studies have highlighted the anti-inflammatory and anticancer properties of derivatives derived from this compound. For instance, certain synthesized derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .
Industrial Applications
In the industrial sector, this compound is utilized in:
- The development of new materials.
- As an intermediate in synthesizing agrochemicals, particularly fungicides. Its derivatives are being explored for their herbicidal activities against various weeds .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, supporting their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
Research conducted on the cytotoxic effects of selected derivatives on human cancer cell lines revealed that some compounds led to a marked decrease in cell viability, indicating their promise as anticancer therapies. Further investigations are ongoing to elucidate their mechanisms of action .
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives are highly dependent on substituents at the pyrazole ring or hydrazide moiety. Below is a comparative analysis with structurally related compounds:
Key Research Findings
- DFT Studies : The HOMO-LUMO gap of this compound derivatives correlates with stability; electron-withdrawing groups (e.g., -Cl) reduce the gap, enhancing reactivity .
- Molecular Docking : Derivatives with aromatic substituents (e.g., benzylidene) show strong binding affinity to cancer-related proteins (e.g., EGFR kinase) via π-π stacking and hydrogen bonds .
- Crystal Engineering : Hydrogen-bonded dimers (e.g., in ) improve crystallinity, critical for X-ray structure determination and patent applications .
Biological Activity
3-Methyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.
- Molecular Formula : C₆H₈N₄O
- Molecular Weight : 154.16 g/mol
- Appearance : White crystalline powder
- Melting Point : 194–196 °C
- CAS Number : 1308650-19-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to inhibit enzyme activity and modulate receptor functions through:
- Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with active site residues of enzymes and receptors.
- π-π Stacking Interactions : The presence of the methyl group on the pyrazole ring enhances its interaction with aromatic residues in proteins.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar structures effectively combat various bacterial strains such as E. coli and S. aureus. The unique substitution pattern of this compound enhances its antimicrobial efficacy, making it a promising candidate for further development in this area.
Anti-inflammatory Activity
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, including TNF-α and IL-6. Such modulation indicates potential applications in treating inflammatory diseases. Comparative studies show that related compounds exhibit IC₅₀ values indicating their effectiveness in reducing inflammation .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various tumor cell lines, including HeLa, MCF7, and SKOV3. Derivatives have shown micromolar IC₅₀ values, indicating their potential as anticancer agents. Molecular docking studies suggest that these compounds may interact with the colchicine binding site on tubulin, inhibiting cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against multi-drug resistant strains, emphasizing the role of structural modifications in enhancing activity.
- Inflammation Models : In vivo models demonstrated that treatment with this compound led to significant reductions in inflammatory markers compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1H-pyrazole-4-carbohydrazide and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. For example:
- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Hydrazide Formation : Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, followed by treatment with hydrazine hydrate to form the carbohydrazide .
- Substitution Reactions : Introduce substituents via nucleophilic reactions (e.g., phenol derivatives with K₂CO₃ as a base) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectral Analysis : Use IR to confirm hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹). NMR (¹H/¹³C) identifies methyl, pyrazole ring, and hydrazide protons .
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, particularly for assessing hydrogen bonding and π-π stacking interactions .
- Elemental Analysis : Validate purity via %C, %H, %N measurements (deviation < 0.4% from theoretical values) .
Q. How can hydrolysis conditions be optimized for ester intermediates in the synthesis?
Methodological Answer:
- Base-Catalyzed Hydrolysis : Use NaOH in aqueous ethanol (1:1 v/v) at 60–80°C for 4–6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Acid-Catalyzed Hydrolysis : Less common, but HCl in dioxane (reflux, 8–12 hours) may be employed for acid-sensitive intermediates .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
Methodological Answer:
- Cross-Verification : Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate dynamic effects or crystal packing .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer to validate spectroscopic assignments .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry using B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 4 eV suggests high electrophilicity) .
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., anticonvulsant receptors). Validate docking poses with MD simulations (NAMD/GROMACS) .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Methodological Answer:
Q. What experimental models are used to evaluate the anticonvulsant activity of pyrazole-carbohydrazides?
Methodological Answer:
- In Vivo Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents. Dose ranges: 30–100 mg/kg (oral); monitor seizure latency and mortality .
- In Silico Screening : Predict blood-brain barrier (BBB) permeability using SwissADME. Compounds with TPSA < 90 Ų and LogP 1–3 are prioritized .
Q. How can twinned crystals be refined in X-ray diffraction studies of pyrazole derivatives?
Methodological Answer:
Q. What advanced techniques analyze intermolecular interactions in pyrazole-carbohydrazide crystals?
Methodological Answer:
- Energy Framework Analysis : Calculate dispersion, electrostatic, and total interaction energies (CrystalExplorer) to identify dominant forces (e.g., dispersion >70% in hydrophobic crystals) .
- Topological Analysis (QTAIM) : Map bond critical points (BCPs) using Multiwfn to quantify hydrogen bond strengths (ρ > 0.02 a.u.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
